molecular formula C17H18BrN3O2 B3244062 [2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide CAS No. 1609396-71-5

[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide

Cat. No.: B3244062
CAS No.: 1609396-71-5
M. Wt: 376.2
InChI Key: WRHPMPGSKDYYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)ethylamine hydrobromide is a tryptamine-derived compound featuring an indole core linked to an ethylamine group, with the amine nitrogen substituted by a 3-nitrobenzyl moiety. The hydrobromide salt enhances solubility and stability, critical for pharmaceutical applications. Structurally, the electron-withdrawing nitro group at the benzyl para-position distinguishes it from analogs with electron-donating or halide substituents.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.BrH/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17;/h1-7,10,12,18-19H,8-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHPMPGSKDYYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-71-5
Record name 1H-Indole-3-ethanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with 3-nitrobenzyl bromide in the presence of a base such as triethylamine . The reaction is carried out in an appropriate solvent like dichloromethane or ethanol under controlled temperature conditions . The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, quality control measures such as HPLC and NMR spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrobenzyl moiety undergoes catalytic hydrogenation or hydrazine-mediated reduction to yield primary amines.

  • Conditions :

    • Hydrazine hydrate in ethanol under reflux (4–6 h) .

    • H₂/Pd-C (1 atm, RT, 12 h) in methanol .

  • Mechanism :
    The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso stages. Hydrazine acts as a reductant, with potential involvement of Brønsted acid catalysis from the hydrobromide counterion .

  • Product :
    2-(1H-Indol-3-yl)ethylamine hydrobromide.

Alkylation/Acylation of the Ethylamine Chain

The secondary amine in the ethylamine chain participates in nucleophilic substitution or acylation reactions.

N-Alkylation

  • Conditions :

    • Benzyl bromide (1.2 eq), K₂CO₃, DMF, 80°C, 12 h .

  • Product :
    Tertiary amine derivatives (e.g., 2-(1H-indol-3-yl)ethyl(benzyl)amine hydrobromide).

Acylation

  • Conditions :

    • Acetyl chloride (1.5 eq), Et₃N, CH₂Cl₂, 0°C → RT, 2 h .

  • Product :
    N-Acetylated derivative (e.g., N-acetyl-2-(1H-indol-3-yl)ethylamine hydrobromide).

Electrophilic Substitution on the Indole Ring

The indole’s C3 position reacts with electrophiles due to its electron-rich nature.

Formylation

  • Conditions :

    • POCl₃/DMF (Vilsmeier-Haack reagent), 0°C → RT, 6 h .

  • Product :
    3-Formylindole derivative (e.g., 3-formyl-2-(1H-indol-3-yl)ethylamine hydrobromide).

Sulfonation

  • Conditions :

    • SO₃·Py complex , DCE, 50°C, 3 h .

  • Product :
    Indole-3-sulfonic acid derivative.

Condensation Reactions

The ethylamine chain facilitates Schiff base formation with carbonyl compounds.

Reaction with Aldehydes

  • Conditions :

    • 4-Chlorobenzaldehyde (1 eq), EtOH, Δ, 4 h .

  • Product :
    Imine derivatives (e.g., N-(4-chlorobenzylidene)-2-(1H-indol-3-yl)ethylamine hydrobromide).

Salt Metathesis

The hydrobromide counterion can be exchanged with other anions.

Photochemical Reactions

The nitrobenzyl group undergoes photolysis under UV light.

  • Conditions :

    • UV light (254 nm), MeCN, 2 h .

  • Product :
    Nitroso intermediate or radical species (mechanism requires further study).

Mechanistic Insights

  • Nitro Reduction : Hydrazine-mediated reduction proceeds via a six-membered cyclic transition state, with hydrobromide enhancing proton transfer .

  • Indole Reactivity : The C3 position’s electron density facilitates electrophilic attack, while steric hindrance from the ethylamine chain directs substituents to para positions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a class of N-benzyltryptamine derivatives, where substituents on the benzyl ring significantly influence properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent (Position) Salt Form Melting Point (°C) Yield (%) Key Structural Features Reference
2-(1H-Indol-3-yl)ethylamine hydrobromide -NO₂ (3) Hydrobromide Not reported Discontinued Strong electron-withdrawing nitro group
N-(3-Chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride -Cl (3) Hydrochloride 209–211 83 Electron-withdrawing chloro substituent
N-(4-Methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride -OCH₃ (4) Hydrochloride 199–200 78 Electron-donating methoxy group
N-(4-Methylbenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride -CH₃ (4) Hydrochloride 213–214 73 Electron-donating methyl group
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide -O-CH₂-O- (5) Hydrobromide Not reported Not reported Electron-donating methylenedioxy ring

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -Cl, -NO₂) generally increase melting points compared to electron-donating groups (e.g., -OCH₃, -CH₃) due to enhanced intermolecular interactions (e.g., dipole-dipole forces) . The hydrobromide salt of the 3-nitrobenzyl analog lacks reported melting point data, but hydrobromides often exhibit higher solubility in polar solvents than hydrochlorides .

Synthetic Yields :

  • Yields for hydrochloride salts range from 73% (4-methylbenzyl) to 88% (3-bromobenzyl). The discontinuation of the 3-nitrobenzyl hydrobromide may relate to lower yields or purification challenges due to nitro group reactivity .

Steric hindrance from the nitro group (meta-position) may differ from para-substituted analogs, affecting molecular packing in crystalline forms .

Biological Activity

2-(1H-indol-3-yl)ethylamine hydrobromide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features an indole moiety, which is known for its diverse biological properties, including antibacterial, antifungal, and anticancer effects.

  • Molecular Formula : C17H17N3O2·HBr
  • Molecular Weight : 376.25 g/mol
  • CAS Number : 1609396-71-5
  • IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-N-(3-nitrobenzyl)amine hydrobromide

Synthesis

The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with 3-nitrobenzyl bromide in the presence of a base such as triethylamine. This reaction is usually conducted in solvents like dichloromethane or ethanol under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial potential:

  • Antibacterial Activity :
    • The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, one study reported a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus ATCC 25923 and less than 1 μg/mL against MRSA ATCC 43300 .
    • Additionally, the compound demonstrated activity against other Gram-positive bacteria but was found inactive against Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity :
    • The compound exhibited moderate antifungal activity against Candida albicans, with MIC values indicating effectiveness at concentrations around 7.80 μg/mL .
  • Antitubercular Activity :
    • In studies involving Mycobacterium tuberculosis, the compound inhibited growth significantly, showcasing its potential as a lead compound for further development in antitubercular therapies .

Cytotoxicity

The cytotoxic effects of 2-(1H-indol-3-yl)ethylamine hydrobromide have also been evaluated:

  • Compounds derived from this structure have shown varying degrees of cytotoxicity across different cancer cell lines. For instance, certain derivatives displayed IC50 values in the micromolar range (less than 10 μM), indicating significant cytotoxic effects against rapidly dividing cancer cells such as A549 (lung cancer cell line) .

Case Studies and Research Findings

StudyFindings
Study on Antibacterial Activity Reported MIC of 3.90 μg/mL against S. aureus and <1 μg/mL against MRSA .
Antifungal Evaluation Moderate activity against Candida albicans with MIC of 7.80 μg/mL .
Antitubercular Study Inhibited growth of M. tuberculosis at concentrations as low as 10 μg/mL .
Cytotoxicity Assessment IC50 values <10 μM for certain derivatives on A549 cells.

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-3-yl)ethylamine hydrobromide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical protocol involves reacting 2-(1H-indol-3-yl)ethylamine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Post-reaction, the hydrobromide salt is precipitated using HBr in diethyl ether. Yields range from 70–85% after purification via recrystallization (ethanol/water) . For analogous compounds, amide coupling agents like EDC/HOBt have been employed for functionalization, followed by salt formation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization includes:
  • 1H/13C NMR : Key signals include indolic NH (~10.9 ppm), aromatic protons (6.5–8.5 ppm), and aliphatic CH₂ groups (2.8–4.2 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular ion (C₁₇H₁₈N₃O₂·HBr, calculated m/z 392.06).
  • UV-Vis : Absorbance maxima near 280 nm (indole π→π* transitions) .
  • Elemental Analysis : Confirms Br⁻ content (~20.4% for hydrobromide salt).

Q. What are the key physicochemical properties relevant to in vitro studies?

  • Methodological Answer :
  • Solubility : Hydrobromide salts are generally water-soluble (>10 mg/mL) but may require DMSO for stock solutions.
  • pKa : The indolic NH (pKa ~9.5) and tertiary amine (pKa ~8.2) influence protonation states under physiological conditions.
  • Stability : Store at –20°C in desiccated, light-protected vials to prevent decomposition. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can synthetic by-products (e.g., N-alkylation vs. O-alkylation) be minimized during preparation?

  • Methodological Answer :
  • Reaction Optimization : Use sterically hindered bases (e.g., DIPEA) to favor N-alkylation over O-alkylation.
  • Temperature Control : Reactions at 0–5°C reduce side-product formation.
  • Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or preparative HPLC to isolate the target compound. For hydrobromide salts, counterion exchange (e.g., with AgNO₃) may improve crystallinity .

Q. How can researchers resolve discrepancies in reported receptor binding affinities (e.g., 5-HT vs. σ receptors)?

  • Methodological Answer :
  • Assay Standardization : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) with consistent membrane preparations from the same cell line (e.g., HEK293).
  • Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A, haloperidol for σ receptors) to validate assay conditions.
  • Data Normalization : Account for variations in receptor density and nonspecific binding using Scatchard analysis .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal structure?

  • Methodological Answer :
  • X-ray Diffraction : Resolve the asymmetric unit to identify N–H⋯N and N–H⋯Br interactions. For example, indolic NH often donates to bromide ions, forming chains along specific crystallographic axes .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking of indole rings) using software like CrystalExplorer.
  • DFT Calculations : Optimize hydrogen-bond geometries to compare experimental and theoretical bond lengths .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 3-nitrobenzyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 2-naphthyl) moieties to modulate receptor selectivity.
  • Bioisosteric Replacement : Substitute the indole ring with azaindole or benzimidazole to alter π-π interactions.
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser159 in 5-HT₂A) .

Data Contradiction Analysis

Q. Why do solubility values reported in DMSO vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Hydration State : Anhydrous vs. monohydrate forms differ in solubility.
  • Impurities : Residual solvents (e.g., EtOAc) from synthesis can alter solubility. Quantify via ¹H NMR or Karl Fischer titration.
  • Measurement Conditions : Use standardized protocols (e.g., shake-flask method at 25°C) .

Q. How to interpret conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
  • Cell Line Variability : Primary vs. immortalized cells (e.g., HepG2 vs. HEK293) differ in metabolic activity.
  • Assay Interference : Indole derivatives may autofluoresce in MTT assays. Validate with ATP-based assays (e.g., CellTiter-Glo).
  • Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS/MS after 24 hours) .

Methodological Best Practices

Q. What analytical techniques are critical for validating batch-to-batch consistency?

  • Methodological Answer :
  • HPLC-DAD : Monitor purity (>98%) with retention time matching reference standards.
  • ICP-MS : Quantify bromide content (theoretical 20.4%).
  • DSC/TGA : Confirm melting point (e.g., 210–215°C) and thermal decomposition profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.